![molecular formula C8H10N2 B3029559 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 69958-53-8](/img/structure/B3029559.png)

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Descripción general

Descripción

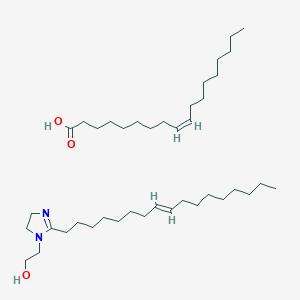

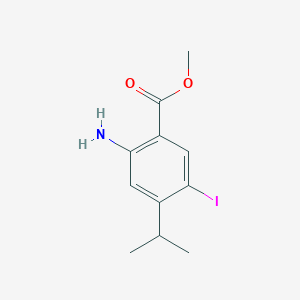

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a derivative of Pyrrolo[3,4-c]pyridine, which is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .

Molecular Structure Analysis

Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .Aplicaciones Científicas De Investigación

Antioxidant Properties

Studies have explored the antioxidant potential of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.

Photophysical Studies

Ground state electronic absorption and fluorescence studies have been conducted to understand the photophysical behavior of these compounds . Such investigations provide insights into their interactions with light and potential applications in imaging or sensing.

Antileishmanial Activity

In the context of visceral leishmaniasis (VL), researchers have synthesized uniquely functionalized derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one. These derivatives were evaluated for antileishmanial efficacy . VL is a parasitic disease, and finding effective treatments is critical.

Metabolic Stability Studies

In vivo pharmacokinetic studies have assessed the stability and clearance of certain 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. These studies provide valuable information for drug development and optimization .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It has been suggested that similar compounds reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid , which could impact their bioavailability.

Result of Action

Similar compounds have been found to effectively reduce blood glucose levels without affecting the concentration of circulating insulin .

Action Environment

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that they may be stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-2-7-3-9-4-8(7)5-10-6/h2,5,9H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTILVDMCCFBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNC2)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717514 | |

| Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

CAS RN |

69958-53-8 | |

| Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

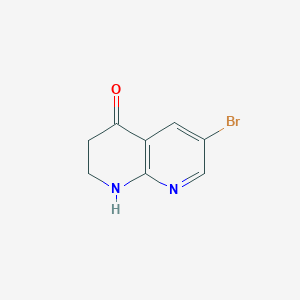

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)